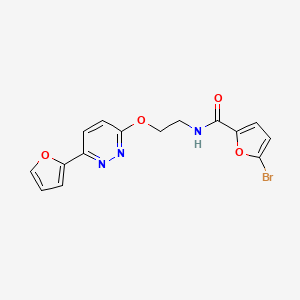
5-bromo-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-bromo-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C15H12BrN3O4 and its molecular weight is 378.182. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Mode of Action
Furan-containing compounds are known for their remarkable therapeutic efficacy . The radical bromination of the methyl group with NBS/AIBN in CCl4 under reflux gave a brominated intermediate , which might suggest a possible interaction with its targets.
Biochemical Pathways
Furan derivatives have been employed as medicines in a number of distinct disease areas , suggesting that they may affect multiple biochemical pathways.
Result of Action
Furan derivatives have been known to exhibit a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Action Environment
The synthesis of furan derivatives involves numerous methods and structural reactions , suggesting that the action environment could potentially influence the compound’s action.
Biological Activity
5-bromo-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Furan rings : Contributing to its electronic properties.
- Pyridazine moiety : Known for its role in bioactivity.
- Bromine atom : Enhancing reactivity and interaction with biological targets.
The molecular formula is C14H14BrN3O3, with a molecular weight of approximately 356.18 g/mol.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions in target organisms.
- Receptor Interaction : It might interact with specific receptors, modulating signaling pathways that lead to therapeutic effects.
- Antimicrobial Activity : Preliminary studies suggest it exhibits antimicrobial properties against various bacterial strains.
Antimicrobial Efficacy
A series of studies have evaluated the antimicrobial activity of this compound against various pathogens. The results are summarized in the following table:
Note : MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits visible growth.
Case Studies
- Study on Antitubercular Activity :
- Cytotoxicity Assessment :
Research Findings and Conclusions
The biological activity of this compound indicates its potential as a versatile agent in combating bacterial infections and possibly other diseases. Its unique structural features contribute to its reactivity and interaction with biological targets.
Future Directions
Further research is needed to explore:
- Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound.
- In Vivo Studies : Evaluating efficacy and safety in animal models.
- Structural Modifications : Synthesizing analogs to enhance potency and selectivity.
Properties
IUPAC Name |
5-bromo-N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O4/c16-13-5-4-12(23-13)15(20)17-7-9-22-14-6-3-10(18-19-14)11-2-1-8-21-11/h1-6,8H,7,9H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGSPSLGNFPAHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(O3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














